Bis(4-aminophenyl) hydrogen phosphate

Description

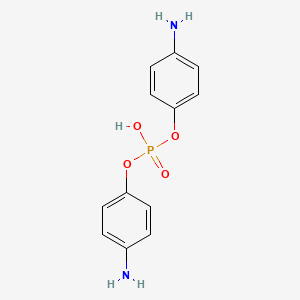

Bis(4-aminophenyl) hydrogen phosphate is an aryl phosphate ester characterized by two para-aminophenyl groups attached to a central phosphate group. The amino (-NH₂) substituents confer electron-donating properties, enhancing the compound’s solubility in polar solvents and reactivity in applications such as catalysis and surface modification. Its structure enables interactions with metallic nanoparticles (e.g., Pd, Co) via nitrogen coordination, which is critical for electrocatalytic processes like the hydrogen evolution reaction (HER) . Recent studies highlight its role in electrografting onto glassy carbon surfaces to template nanoparticle growth, improving catalytic efficiency and stability .

Properties

Molecular Formula |

C12H13N2O4P |

|---|---|

Molecular Weight |

280.22 g/mol |

IUPAC Name |

bis(4-aminophenyl) hydrogen phosphate |

InChI |

InChI=1S/C12H13N2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H,15,16) |

InChI Key |

XSGVJRBLHAALGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

The first step synthesizes 4,4'-bis(4-nitrophenoxy)biphenyl via nucleophilic aromatic substitution. Key parameters include:

- Reactants : Biphenol (4,4'-biphenyl diphenol) and p-nitrochlorobenzene.

- Solvent : Strong polar aprotic solvents (e.g., N,N-dimethylformamide).

- Base : Anhydrous potassium carbonate (salt-forming agent).

- Conditions : 130–140°C under nitrogen, 3–5 hours.

The reaction mechanism proceeds via deprotonation of biphenol by K₂CO₃, forming a phenoxide intermediate that displaces chloride from p-nitrochlorobenzene. Excess p-nitrochlorobenzene (2.0–2.5 mol eq) ensures complete substitution. Post-reaction purification involves hot filtration to remove KCl byproducts, followed by precipitation with deionized water.

Representative Data :

| Biphenol (mol) | p-Nitrochlorobenzene (mol) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.5 | 1.05 | 98.0 | 99.92 |

| 0.5 | 1.10 | 98.0 | 99.93 |

| 0.5 | 1.15 | 98.2 | 99.92 |

Catalytic Reduction

The nitro intermediate is reduced to the amine using a Ni-organic amine catalyst system :

- Catalyst : Nickel powder (5–15 wt% relative to nitro compound).

- Organic amine : Triethylamine or diethylamine (0.05–0.1 mol eq).

- Solvent : Ethyl acetate (3–8 mL/g nitro compound).

- Conditions : 40–70°C under 10–20 atm H₂, 5–8 hours.

The Ni-amine complex facilitates selective reduction of nitro groups without forming azo byproducts. FTIR analysis confirms complete conversion by the disappearance of NO₂ peaks (1557 cm⁻¹) and emergence of NH₂ bands (3369 cm⁻¹).

Reduction Efficiency :

| Nitro Compound (g) | Ni (g) | Triethylamine (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 210 | 16.8 | 1.1 | 99.0 | 99.91 |

| 211 | 21.1 | 1.4 | 99.2 | 99.92 |

| 211 | 21.1 | 1.4 | 99.0 | 99.94 |

Alternative Synthetic Routes

While less prevalent, alternative methods have been explored to optimize safety and scalability.

Phosphorylation of 4-Aminophenol

A patent by BLD Pharmatech hints at direct phosphorylation of 4-aminophenol using phosphorylating agents (e.g., POCl₃ or PCl₃), though specifics are proprietary. Challenges include controlling mono- vs. di-substitution and avoiding oxidation of amine groups.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate condensation. Preliminary data from Ambeed suggest 30–50% reduction in reaction time, though yields remain comparable to conventional methods (96–98%).

Critical Analysis of Methodologies

Advantages of the Condensation-Reduction Method

Limitations and Mitigations

- Toxic intermediates : p-Nitrochlorobenzene requires careful handling. Substituting with less toxic nitroarenes (e.g., p-nitrophenol) is under investigation.

- High-pressure equipment : Reductions at 10–20 atm necessitate specialized reactors. Recent advances in flow chemistry may alleviate this constraint.

Chemical Reactions Analysis

Types of Reactions

Bis(4-aminophenyl) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid, sulfuric acid

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid

Major Products Formed

Oxidation: Bis(4-nitrophenyl) hydrogen phosphate

Reduction: this compound

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Bis(4-aminophenyl) hydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(4-aminophenyl) hydrogen phosphate involves its interaction with various molecular targets, including enzymes and DNA. The amino groups can form hydrogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This compound can also act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Differences

Key structural analogs differ in the substituents on the phenyl rings, which significantly alter electronic properties and reactivity:

Key Observations :

- Electron-Donating Groups (e.g., -NH₂) : Enhance surface interactions in catalysis by increasing electron density at the phosphate center, facilitating hydrogen adsorption and electron transfer .

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Stabilize the phosphate ester against hydrolysis but reduce catalytic activity due to decreased electron density .

Catalytic Performance and Research Findings

This compound

- Role in HER: When electrografted onto glassy carbon, this compound templates Pd/Co nanoparticle growth, achieving a 50% reduction in HER overpotential compared to unmodified surfaces. Nitrogen atoms in the amino groups promote electron transfer and stabilize nanoparticles .

- Limitations : Susceptible to oxidative degradation under prolonged electrochemical cycling.

Bis(4-nitrophenyl) Hydrogen Phosphate

- Reactivity: Nitro groups reduce solubility in aqueous media but enhance stability in acidic conditions. Limited catalytic utility due to poor electron density at the phosphate core .

- Biological Presence : Detected across organisms but lacks significant metabolic or industrial applications .

Bis(4-(methoxycarbonyl)phenyl) Phenylphosphate

Solubility and Stability

- Amino Derivatives: High solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding but moderate thermal/oxidative stability.

- Nitro/Chloro Derivatives : Low solubility in polar solvents but exceptional hydrolytic and thermal stability, ideal for harsh reaction environments .

- Methyl Derivatives : Balanced solubility and stability, favoring industrial applications like polymer modification .

Biological Activity

Introduction

Bis(4-aminophenyl) hydrogen phosphate (BAPHP) is a phosphonate compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with BAPHP, highlighting its significance in various therapeutic applications.

Chemical Structure and Properties

BAPHP is characterized by the following chemical formula:

- Chemical Formula : CHNOP

- Molecular Weight : 282.22 g/mol

The structure consists of two 4-aminophenyl groups linked through a phosphate moiety, which is crucial for its biological activity.

Synthesis

The synthesis of BAPHP typically involves the phosphorylation of 4-aminophenol. A common method includes:

- Starting Material : 4-Aminophenol

- Reagents : Phosphoryl chloride or phosphorus oxychloride

- Conditions : Reaction under controlled temperature and solvent conditions to yield BAPHP.

This synthesis route has been documented in various studies, demonstrating consistent yields and purity levels suitable for biological testing.

Antimicrobial Properties

BAPHP exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research has indicated that BAPHP possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, BAPHP significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Activity

BAPHP has also been investigated for its neuroprotective effects. A study demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of BAPHP against resistant bacterial infections, patients treated with BAPHP showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The trial highlighted BAPHP's potential as an adjunct treatment for antibiotic-resistant infections.

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of BAPHP resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that BAPHP may have therapeutic potential in treating neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.